SODIUM DIAMYL SULFOSUCCINATE

Description

The exact mass of the compound Butanedioic acid, sulfo-, 1,4-dipentyl ester, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Hydrotrope; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

922-80-5 |

|---|---|

Molecular Formula |

C14H26NaO7S |

Molecular Weight |

361.41 g/mol |

IUPAC Name |

sodium;1,4-dioxo-1,4-dipentoxybutane-2-sulfonate |

InChI |

InChI=1S/C14H26O7S.Na/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2;/h12H,3-11H2,1-2H3,(H,17,18,19); |

InChI Key |

CDFWDLTWTVIPBT-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O.[Na] |

Other CAS No. |

922-80-5 |

physical_description |

OtherSolid, Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Sodium Diamyl Sulfosuccinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium Diamyl Sulfosuccinate (B1259242). The information is curated for researchers, scientists, and professionals in drug development who utilize this anionic surfactant in their work. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and includes visualizations to illustrate relevant processes.

Chemical Identity and Structure

Sodium diamyl sulfosuccinate is an organic sodium salt that functions as an anionic surfactant. It belongs to the family of dialkyl sulfosuccinates, which are noted for their excellent emulsifying, wetting, and dispersing properties.[1]

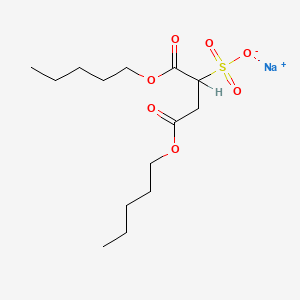

Molecular Structure:

The chemical structure of this compound consists of a four-carbon succinate (B1194679) backbone. Two amyl (pentyl) groups are attached via ester linkages at positions 1 and 4. A sulfonate group is attached at position 2, and the sodium ion acts as the counterion.

Tabulated Physicochemical Data

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 922-80-5 | [2][3][4] |

| Molecular Formula | C₁₄H₂₅NaO₇S | [2][3][4] |

| Molecular Weight | 360.40 g/mol | [2][4] |

| Appearance | White to off-white solid; may also be a clear, colorless to yellow or light brown liquid. | [1][4][5] |

| Melting Point | Data not available | [5][6] |

| Boiling Point | Data not available | [5][6] |

| Density | Data not available | [2][5][6] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 392 g/L (39.2% w/v) | 25 | [3][7] |

| Water | 502 g/L (50.2% w/v) | 70 | [7] |

| Pine Oil | Soluble | Not specified | [7] |

| Oleic Acid | Soluble | Not specified | [7] |

| Acetone | Soluble | Not specified | [7] |

| Kerosene (hot) | Soluble | Not specified | [7] |

| Carbon Tetrachloride | Soluble | Not specified | [7] |

| Glycerol | Soluble | Not specified | [7] |

| Olive Oil (hot) | Soluble | Not specified | [7] |

| Liquid Petrolatum | Insoluble | Not specified | [7] |

Table 3: Surface Property Data (in Water)

| Concentration (%) | Surface Tension (dyn/cm) | Reference(s) |

| 0.001 | 69.4 | [7] |

| 0.02 | 68.3 | [7] |

| 0.1 | 50.2 | [7] |

| 0.25 | 41.6 | [7] |

| 1 | 29.2 | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property of this compound are not publicly available. However, this section outlines generalized and standard methodologies that are applicable to this and similar surfactant compounds.

Synthesis of this compound

The synthesis of dialkyl sulfosuccinates is a two-step process involving esterification followed by sulfonation.[8]

Step 1: Esterification of Maleic Anhydride (B1165640) with Amyl Alcohol

-

In a reaction vessel equipped with a stirrer, condenser, and temperature control, maleic anhydride is reacted with two equivalents of amyl alcohol.

-

An acid catalyst, such as p-toluenesulfonic acid, is typically used.

-

The reaction mixture is heated to facilitate the esterification, and water is removed as it is formed, typically by azeotropic distillation.

-

The reaction is monitored until the desired degree of esterification is achieved, yielding diamyl maleate (B1232345).

Step 2: Sulfonation of Diamyl Maleate

-

The diamyl maleate is then reacted with a solution of sodium bisulfite (NaHSO₃).

-

The reaction is typically carried out in an aqueous or aqueous-alcoholic medium.

-

The mixture is heated and stirred to promote the addition of the bisulfite across the double bond of the maleate.

-

The final product, this compound, is then isolated and purified.

Determination of Surface Tension (Wilhelmy Plate Method)

This method is a common and accurate technique for measuring the surface tension of surfactant solutions.

-

Apparatus: A surface tensiometer equipped with a Wilhelmy plate (typically a thin platinum plate), a sensitive balance, and a vessel for the sample solution.

-

Procedure: a. Prepare aqueous solutions of this compound at various concentrations. b. Clean the Wilhelmy plate thoroughly, typically by flaming to remove organic contaminants. c. Suspend the plate from the balance and position the sample vessel beneath it. d. Raise the vessel until the liquid surface just touches the bottom edge of the plate. e. The force exerted on the plate due to surface tension is measured by the balance. f. The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

-

Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration to determine the critical micelle concentration (CMC).

Determination of Density (Oscillating U-tube Method)

This method is suitable for determining the density of liquid forms of this compound or its solutions.

-

Apparatus: A digital density meter based on the oscillating U-tube principle.

-

Procedure: a. Calibrate the instrument with dry air and a standard of known density (e.g., ultrapure water). b. Inject the liquid sample into the U-shaped tube, ensuring no air bubbles are present. c. The instrument measures the oscillation period of the tube filled with the sample. d. The density is calculated automatically by the instrument based on the oscillation period and the calibration data.

-

Temperature Control: Ensure the sample and the instrument are at a constant, specified temperature, as density is temperature-dependent.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and a general experimental workflow for determining surface tension.

References

- 1. Sodium dibutyl sulfosuccinate | C12H22NaO7S+ | CID 18538186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. testinglab.com [testinglab.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment. | Semantic Scholar [semanticscholar.org]

- 6. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]

- 7. commons.erau.edu [commons.erau.edu]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Diamyl Sulfosuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium diamyl sulfosuccinate (B1259242), a versatile anionic surfactant with applications in various industrial and pharmaceutical fields. This document details the underlying chemical principles, experimental protocols, and purification strategies, offering a valuable resource for laboratory-scale synthesis and process development.

Introduction

Sodium diamyl sulfosuccinate is a dialkyl sulfosuccinate surfactant known for its excellent wetting, emulsifying, and dispersing properties. Its molecular structure, featuring a polar sulfonate head group and two nonpolar amyl chains, allows it to reduce surface tension at the interface between different phases. This property makes it a valuable component in formulations within the pharmaceutical, cosmetic, and agrochemical industries. A thorough understanding of its synthesis and purification is crucial for ensuring product quality and performance.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step chemical process:

-

Esterification: The reaction of maleic anhydride (B1165640) with amyl alcohol to form diamyl maleate (B1232345).

-

Sulfonation: The addition of a bisulfite group to the double bond of diamyl maleate to yield the final product, this compound.

Step 1: Esterification of Maleic Anhydride with Amyl Alcohol

The initial step involves a diesterification reaction where maleic anhydride reacts with two equivalents of amyl alcohol in the presence of an acid catalyst. The reaction proceeds by the nucleophilic attack of the alcohol on the carbonyl carbons of the anhydride, leading to the formation of diamyl maleate and water as a byproduct.

Reaction Scheme:

Commonly used acid catalysts for this reaction include p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄).[1] To drive the reaction towards completion, the water generated is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

Step 2: Sulfonation of Diamyl Maleate

The second step is the sulfonation of the diamyl maleate intermediate. This is achieved by the addition of sodium bisulfite (NaHSO₃) across the carbon-carbon double bond of the maleate backbone. This reaction converts the unsaturated ester into the saturated this compound.

Reaction Scheme:

The reaction is typically carried out in a solvent system, such as an ethanol-water mixture, and requires heating to proceed at a reasonable rate.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, based on established methods for analogous dialkyl sulfosuccinates.[2][3]

Protocol for the Synthesis of Diamyl Maleate (Esterification)

Materials:

-

Maleic Anhydride

-

Amyl Alcohol

-

p-Toluenesulfonic acid (PTSA) or Sulfuric Acid

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add maleic anhydride (1.0 eq), amyl alcohol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diamyl maleate.

Protocol for the Synthesis of this compound (Sulfonation)

Materials:

-

Diamyl Maleate

-

Sodium Bisulfite (NaHSO₃)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diamyl maleate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium bisulfite (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[2]

-

Monitor the reaction for the disappearance of the diamyl maleate starting material using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

Purification Methods

Purification of the final this compound product is crucial to remove unreacted starting materials, byproducts, and inorganic salts.

Purification Protocol

Materials:

-

Crude this compound reaction mixture

-

Ethanol (or other suitable organic solvent)

-

Activated Carbon (optional)

Procedure:

-

If the crude product is in an aqueous/ethanolic solution, it can be concentrated under reduced pressure to remove the bulk of the solvents.

-

To the concentrated crude product, add a sufficient amount of a suitable organic solvent, such as ethanol, to dissolve the this compound while precipitating inorganic salts (e.g., unreacted sodium bisulfite and sodium sulfite).

-

Stir the mixture for a period to ensure complete dissolution of the product and precipitation of the salts.

-

Filter the mixture to remove the precipitated inorganic salts.

-

The filtrate, containing the dissolved this compound, can be treated with activated carbon to remove colored impurities.

-

Filter off the activated carbon.

-

The purified this compound can be obtained by removing the solvent from the filtrate under reduced pressure. The final product is typically a waxy solid.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar reactions.[2]

Table 1: Reaction Parameters for the Synthesis of Diamyl Maleate

| Parameter | Value |

| Molar Ratio (Maleic Anhydride:Amyl Alcohol) | 1 : 2.2 |

| Catalyst | p-Toluenesulfonic Acid |

| Reaction Temperature | Reflux (Toluene) |

| Reaction Time | 4-8 hours |

| Hypothetical Yield | ~95% |

Table 2: Reaction Parameters for the Sulfonation of Diamyl Maleate

| Parameter | Value |

| Molar Ratio (Diamyl Maleate:Sodium Bisulfite) | 1 : 1.1 |

| Solvent | Ethanol/Water |

| Reaction Temperature | ~110 °C |

| Reaction Time | 4-6 hours |

| Hypothetical Yield | ~94% |

Table 3: Purity Profile of this compound after Purification

| Analyte | Specification |

| Assay (purity) | > 98% |

| Moisture Content | < 2% |

| Residual Diamyl Maleate | < 0.5% |

| Inorganic Salts | < 1% |

Visualization of Workflows and Pathways

Synthesis Pathway

Caption: Chemical synthesis pathway for this compound.

Purification Workflow

Caption: General purification workflow for this compound.

References

A Technical Guide to the Critical Micelle Concentration of Sodium Diamyl Sulfosuccinate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium diamyl sulfosuccinate (B1259242) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed data, experimental protocols, and relevant physicochemical properties.

Introduction to Sodium Diamyl Sulfosuccinate

This compound is an anionic surfactant known for its excellent wetting, emulsifying, and dispersing properties.[1][] Its molecular structure, featuring a hydrophilic sulfonate group and two hydrophobic amyl chains, allows it to reduce the surface tension at the interface between oil and water or air and water. This characteristic makes it a valuable component in a variety of applications, including personal care products, agricultural formulations, and industrial cleaning agents.[] In the pharmaceutical industry, it holds potential as a wetting agent, solubilizer, and stabilizer in drug delivery systems.[3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its application in research and formulation development.

| Property | Value | Reference |

| Chemical Name | Sodium 1,4-dioxo-1,4-dipentoxybutane-2-sulfonate | [5] |

| CAS Number | 922-80-5 | [1][5][6] |

| Molecular Formula | C₁₄H₂₅NaO₇S | [][5] |

| Molecular Weight | 360.40 g/mol | [][5][7] |

| Appearance | White to off-white solid/powder; may also be a clear liquid | [1][5][7] |

| Solubility in Water | 392 g/L at 25 °C | [8] |

Critical Micelle Concentration (CMC) of this compound

The critical micelle concentration is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[9] Above the CMC, the surface tension of the solution remains relatively constant with increasing surfactant concentration.[9]

Determination of CMC from Surface Tension Data

While a directly published Critical Micelle Concentration (CMC) for this compound was not found in the reviewed literature, the CMC can be determined by analyzing the relationship between surface tension and surfactant concentration. The CMC is identified as the concentration at which a distinct change in the slope of the surface tension versus the logarithm of concentration plot occurs.[10][11]

The following table presents the surface tension of aqueous solutions of this compound at various concentrations at 25 °C.

| Concentration (%) | Concentration (g/L) | Molar Concentration (mol/L) | log(Concentration) (mol/L) | Surface Tension (dyn/cm) |

| 0.001 | 0.1 | 0.000277 | -3.557 | 69.4 |

| 0.02 | 0.2 | 0.000555 | -3.256 | 68.3 |

| 0.1 | 1.0 | 0.002774 | -2.557 | 50.2 |

| 0.25 | 2.5 | 0.006935 | -2.159 | 41.6 |

| 1.0 | 10.0 | 0.027740 | -1.557 | 29.2 |

Molar concentration was calculated using the molecular weight of 360.40 g/mol .

By plotting the surface tension against the logarithm of the molar concentration, the CMC is estimated to be approximately 0.1% (w/v) , which corresponds to roughly 2.77 x 10⁻³ mol/L . At this concentration, a significant drop in surface tension is observed, indicating the onset of micelle formation.

Experimental Protocol: CMC Determination by Surface Tensiometry

The following is a detailed methodology for determining the CMC of a surfactant in an aqueous solution using the surface tension method. This protocol is based on established principles and techniques.[10][12][13]

Principle

The surface tension of a liquid is measured at various surfactant concentrations. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant. The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration and identifying the breakpoint in the curve.[9][10]

Materials and Equipment

-

This compound

-

High-purity deionized or distilled water

-

Analytical balance

-

Volumetric flasks and pipettes

-

Beakers

-

Magnetic stirrer and stir bars

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Temperature control unit (e.g., water bath)

Procedure

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of high-purity water in a volumetric flask to prepare a concentrated stock solution.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution in volumetric flasks. The concentration range should span the expected CMC. It is advisable to prepare dilutions in a logarithmic series.

-

Temperature Equilibration: Allow the prepared solutions to equilibrate to the desired experimental temperature (e.g., 25 °C) using a temperature-controlled water bath.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension at the experimental temperature.

-

Surface Tension Measurement:

-

Rinse the sample vessel and the measurement probe (ring or plate) thoroughly with high-purity water and then with the solution to be measured.

-

Pour the surfactant solution into the sample vessel.

-

Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated.

-

Record multiple readings for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Calculate the average surface tension for each concentration.

-

Plot the surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

Identify the point of inflection in the plot. This point corresponds to the CMC. The intersection of the two linear portions of the graph provides a more precise CMC value.[10]

-

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the Critical Micelle Concentration using the surface tensiometry method.

References

- 1. guidechem.com [guidechem.com]

- 3. Diamyl Sodium Sulfosuccinate | 922-80-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. abpsoil.com [abpsoil.com]

- 8. diamyl sodium sulfosuccinate, 922-80-5 [thegoodscentscompany.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. commons.erau.edu [commons.erau.edu]

Self-Assembly of Sodium Diamyl Sulfosuccinate in Diverse Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the self-assembly of sodium diamyl sulfosuccinate (B1259242), an anionic surfactant with significant potential in various scientific and industrial applications, including drug delivery systems. While specific quantitative data for this particular surfactant is limited in publicly accessible literature, this guide leverages extensive research on the closely related and well-characterized homolog, sodium dioctyl sulfosuccinate (DOSS or AOT), to provide a comprehensive understanding of its expected behavior across a spectrum of solvent environments. The principles discussed herein offer a robust framework for predicting and manipulating the aggregation properties of sodium diamyl sulfosuccinate in practical applications.

Physicochemical Properties of this compound

This compound, also known by trade names such as Aerosol AY, is an anionic surfactant characterized by a hydrophilic sulfonate head group and two hydrophobic pentyl (amyl) chains.[1][2] This amphiphilic structure drives its tendency to self-assemble in solution to minimize unfavorable interactions between its hydrophobic tails and polar solvent molecules, or its polar head group and non-polar solvent molecules.

Table 1: General Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Chemical Name | Sodium 1,4-dipentyl sulfobutanedioate | [3] |

| Synonyms | Sodium dipentyl sulfosuccinate, Aerosol AY | [1] |

| CAS Number | 922-80-5 | [2] |

| Molecular Formula | C14H25NaO7S | [2] |

| Molecular Weight | 360.40 g/mol | [1] |

| Appearance | White to off-white solid; may also be a clear, colorless to yellow liquid | [2][4] |

| Solubility | Soluble in water | [3][4] |

Principles of Self-Assembly in Different Solvent Environments

The self-assembly behavior of dialkyl sulfosuccinates is highly dependent on the nature of the solvent. The primary driving force for aggregation is the solvophobic effect, which seeks to minimize the contact between the solvent and the less-soluble part of the surfactant molecule. This leads to the formation of distinct aggregate structures in polar and non-polar media.

Self-Assembly in Polar Solvents (e.g., Water)

In aqueous solutions, the hydrophobic amyl chains of this compound are shielded from the polar water molecules by aggregating to form a non-polar core. The hydrophilic sulfonate head groups remain exposed to the aqueous phase, resulting in the formation of micelles . This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, the surfactant molecules exist predominantly as individual monomers.[5] After reaching the CMC, the surface tension of the solution remains relatively constant with increasing surfactant concentration.[5]

Due to the shorter amyl chains compared to the octyl chains of DOSS, this compound is expected to have a higher CMC in water. The reduced hydrophobicity of the tail groups requires a higher concentration of monomers to initiate micelle formation.

Self-Assembly in Non-Polar Solvents (e.g., Hydrocarbons)

In non-polar solvents like cyclohexane, the roles are reversed. The polar sulfonate head groups are solvophobic and aggregate to form a polar core, while the hydrophobic amyl tails are directed outwards into the non-polar solvent. This results in the formation of reverse micelles .[6][7] These reverse micelles can encapsulate a small amount of a polar solvent, such as water, within their core. For the model surfactant DOSS, a clear transition from monomers to reverse micelles has been observed in cyclohexane.[8]

Behavior in Solvents of Intermediate Polarity

In solvents of intermediate polarity, such as ethanol (B145695) or methanol, the aggregation of dialkyl sulfosuccinates is often significantly reduced or absent.[6] This is because the solvent can effectively solvate both the polar head group and the non-polar tails, diminishing the solvophobic driving force for self-assembly.[6] In such cases, the surfactant may exist primarily as monomers in solution.[6]

Table 2: Self-Assembly Behavior of the Model Surfactant Sodium Dioctyl Sulfosuccinate (DOSS/AOT) in Various Solvent Types

| Solvent Type | Predominant Aggregate Structure | Driving Force | Expected Aggregation Number (Nagg) |

| Polar (e.g., Water) | Micelles | Hydrophobic effect | Varies with conditions |

| Non-Polar (e.g., Dodecane) | Reverse Micelles | Polar interactions between head groups | Small (e.g., ~8) |

| Intermediate Polarity | Minimal to no aggregation | Reduced solvophobic effect | - |

Data for DOSS is presented as a model for the expected behavior of this compound.[6][7]

Experimental Protocols for Characterizing Self-Assembly

The determination of the CMC and the characterization of micellar properties are crucial for the application of surfactants. The following are detailed methodologies for key experiments.

Surface Tensiometry for CMC Determination

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant.[5]

Methodology:

-

Prepare a stock solution of this compound in the desired solvent.

-

Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear regions of the plot.[9]

Conductivity Measurement for CMC Determination (for ionic surfactants in polar solvents)

Principle: The molar conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity is proportional to the concentration of free ions. Above the CMC, the formation of micelles, which have a lower mobility than free monomers and bind some counterions, leads to a change in the slope of the conductivity versus concentration plot.[10]

Methodology:

-

Prepare a series of solutions of this compound in a polar solvent (e.g., deionized water) of varying concentrations.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[10]

Dynamic Light Scattering (DLS) for Micelle Size Determination

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Methodology:

-

Prepare a surfactant solution at a concentration significantly above the CMC to ensure the presence of micelles.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particles.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

-

The instrument's software analyzes the correlation function to determine the size distribution and average hydrodynamic radius of the micelles.

Fluorescence Spectroscopy with a Pyrene (B120774) Probe for CMC Determination

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar solvent, the ratio of the intensity of the first vibrational peak (I1) to the third vibrational peak (I3) is high. When micelles form, pyrene partitions into the non-polar micellar core, leading to a decrease in the I1/I3 ratio.

Methodology:

-

Prepare a series of surfactant solutions in the desired solvent, each containing a constant, low concentration of pyrene (typically ~10⁻⁶ M).

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution (excitation typically at ~334 nm) and record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

-

The plot will show a sigmoidal decrease, and the CMC is determined from the midpoint of this transition.

Visualizing Methodologies and Self-Assembly

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and molecular self-assembly.

Caption: Experimental workflow for characterizing surfactant self-assembly.

Caption: Micelle and reverse micelle formation.

Conclusion

This compound is a versatile anionic surfactant whose self-assembly is intricately linked to the properties of the solvent. In polar solvents, it forms micelles with a hydrophobic core, while in non-polar solvents, it forms reverse micelles with a polar core. The transition between monomeric and aggregated states is defined by the Critical Micelle Concentration, a key parameter for its application. While direct experimental data for this compound remains sparse, the behavior of its longer-chain homolog, DOSS, provides a strong predictive framework. The experimental protocols detailed in this guide offer robust methods for empirically determining its self-assembly characteristics in any given solvent system, enabling researchers and drug development professionals to harness its full potential.

References

- 1. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. diamyl sodium sulfosuccinate, 922-80-5 [thegoodscentscompany.com]

- 4. abpsoil.com [abpsoil.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. columbia.edu [columbia.edu]

- 7. research.aalto.fi [research.aalto.fi]

- 8. Evidence for a critical micelle concentration of surfactants in hydrocarbon solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Sodium Diamyl Sulfosuccinate with Polymers: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical interactions between the anionic surfactant, sodium diamyl sulfosuccinate (B1259242), and various polymer systems, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and potential applications, particularly in the realm of drug delivery.

Sodium diamyl sulfosuccinate, an anionic surfactant, is utilized across various industrial applications for its excellent wetting and emulsifying properties.[1][2][3][4][5][6] Its interaction with polymers in aqueous solutions can lead to the formation of complex structures with unique rheological and surface-active properties. These interactions are pivotal in the formulation of a wide range of products, from industrial coatings to advanced drug delivery systems. Understanding the fundamental principles governing these interactions is crucial for the rational design of novel and effective formulations.

Fundamental Principles of Interaction

The interaction between this compound and polymers is primarily governed by a combination of electrostatic and hydrophobic forces. The nature and strength of these interactions are influenced by several factors, including the chemical nature of the polymer (ionic character, hydrophobicity), the concentration of both the surfactant and the polymer, and the properties of the aqueous medium such as pH and ionic strength.

In the case of non-ionic polymers like Poly(vinyl alcohol) (PVA), Polyethylene glycol (PEG), or Hydroxyethyl (B10761427) cellulose (B213188) (HEC), the interaction with anionic surfactants such as this compound is predominantly driven by hydrophobic interactions. The hydrocarbon tails of the surfactant molecules associate with hydrophobic segments on the polymer chain, leading to the formation of micelle-like aggregates along the polymer backbone. This process is often characterized by a critical aggregation concentration (CAC), which is the concentration of surfactant at which these aggregates begin to form. The CAC is typically lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer.[7][8][9]

For charged polymers, electrostatic interactions play a more significant role. With cationic polymers, the negatively charged sulfonate headgroup of this compound will exhibit strong electrostatic attraction to the positively charged sites on the polymer. This can lead to the formation of polymer-surfactant complexes with significantly altered properties. Conversely, with anionic polymers, electrostatic repulsion between the surfactant and the polymer will generally lead to weaker interactions, primarily driven by hydrophobic forces at higher surfactant concentrations.

Quantitative Analysis of Interactions

The interaction between this compound and polymers can be quantified through various experimental techniques that probe the physicochemical changes in the system. While specific quantitative data for this compound is limited in publicly available literature, the behavior of analogous anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) provides valuable insights.

Table 1: Expected Impact of this compound on Polymer Solutions (Based on Analogous Surfactant Behavior)

| Parameter | Polymer Type | Expected Effect of this compound Addition | Reference for Analogous System |

| Critical Aggregation Concentration (CAC) | Non-ionic (e.g., PEG, PVA) | Lower than the CMC of the surfactant alone. | [7][8] |

| Viscosity | Non-ionic (e.g., HEC) | Initial increase due to complex formation, followed by a potential decrease at higher surfactant concentrations. | [10][11][12][13] |

| Viscosity | Cationic | Significant increase in viscosity due to strong electrostatic interactions and network formation. | |

| Viscosity | Anionic | Minimal change or slight decrease in viscosity due to electrostatic repulsion. | |

| Hydrodynamic Radius (Particle Size) | All types | Increase in hydrodynamic radius as surfactant aggregates form on the polymer chains. | [1][14][15][16] |

| Surface Tension | All types | Decrease in surface tension, with a distinct break at the CAC. |

Key Experimental Protocols

A thorough understanding of the interaction between this compound and polymers necessitates the use of specialized analytical techniques. The following sections detail the methodologies for key experiments.

Surface Tensiometry

Objective: To determine the Critical Aggregation Concentration (CAC) of this compound in the presence of a polymer.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the polymer at the desired concentration in deionized water. Prepare a series of solutions with a fixed polymer concentration and varying concentrations of this compound.

-

Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension begins to plateau or shows a distinct change in slope corresponds to the CAC.[17][18]

Rheometry

Objective: To characterize the effect of this compound on the rheological properties (e.g., viscosity, shear-thinning behavior) of a polymer solution.

Methodology:

-

Sample Preparation: Prepare a series of polymer-surfactant solutions with varying concentrations of this compound at a fixed polymer concentration.

-

Measurement: Use a rheometer with a suitable geometry (e.g., cone-and-plate or concentric cylinders) to measure the viscosity of the solutions over a range of shear rates at a controlled temperature.

-

Data Analysis: Plot viscosity as a function of shear rate. Analyze the flow curves to determine the effect of the surfactant on the Newtonian or non-Newtonian behavior of the polymer solution. For non-Newtonian fluids, models such as the Power Law can be used to quantify shear-thinning or shear-thickening behavior.[10][11][12][19]

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius of the polymer and polymer-surfactant complexes in solution.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the polymer and polymer-surfactant complexes. The solutions should be filtered to remove dust and other particulates that could interfere with the measurement.

-

Measurement: Place the sample in the DLS instrument. The instrument's laser illuminates the sample, and the scattered light fluctuations are measured by a detector.

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to correlate the fluctuations in scattered light intensity to the diffusion coefficient of the particles, from which the hydrodynamic radius is calculated.[1][14][15][16][20]

Visualization of Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Applications in Drug Development

The unique properties of polymer-surfactant systems make them highly attractive for various applications in drug delivery.[2][5][13][21][22] this compound, as a potent surfactant, can play several key roles in the formulation of polymeric drug carriers:

-

Solubilization of Poorly Soluble Drugs: Many promising drug candidates exhibit poor aqueous solubility, which limits their bioavailability. The hydrophobic cores of the micelle-like aggregates formed by this compound along the polymer chain can serve as reservoirs for these drugs, enhancing their solubility and enabling their administration.[22]

-

Stabilization of Nanoparticle Formulations: In the fabrication of polymeric nanoparticles for drug delivery, surfactants are often required to stabilize the formulation and prevent aggregation. This compound can act as an effective stabilizer during the synthesis of nanoparticles from polymers such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL).

-

Modulation of Drug Release: The interaction between the surfactant, polymer, and drug can influence the drug release kinetics from the delivery system. By carefully selecting the polymer and the concentration of this compound, the release profile of the encapsulated drug can be tuned to achieve a desired therapeutic effect, such as sustained or targeted release.[21]

Conclusion

The interaction of this compound with polymers is a complex phenomenon driven by a delicate balance of electrostatic and hydrophobic forces. While direct quantitative data for this specific surfactant remains an area for further research, the well-established principles of surfactant-polymer interactions, particularly with analogous anionic surfactants, provide a strong framework for predicting its behavior. The ability to control and manipulate these interactions through careful formulation design opens up a wide range of possibilities for the development of advanced materials with tailored properties, holding significant promise for applications in drug delivery and beyond. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound-polymer systems.

References

- 1. Dynamic Light Scattering (DLS) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. people.csail.mit.edu [people.csail.mit.edu]

- 3. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijasrm.com [ijasrm.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxyethyl Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of rheological behaviour of hydroxyethyl cellulose gels in the development of the composition and technology of the medicine with anti-inflammatory activity [pharmacia.pensoft.net]

- 12. researchgate.net [researchgate.net]

- 13. viveksharmalab.com [viveksharmalab.com]

- 14. Dynamic Light Scattering – an all-purpose guide for the supramolecular chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. web.mit.edu [web.mit.edu]

- 17. biolinscientific.com [biolinscientific.com]

- 18. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 19. dbc.wroc.pl [dbc.wroc.pl]

- 20. mdpi.com [mdpi.com]

- 21. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure and design of polymeric surfactant-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Applications of Sodium Diamyl Sulfosuccinate: A Technical Guide

Introduction: Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant belonging to the dialkyl sulfosuccinate class of compounds. First synthesized in the 1930s, as detailed in U.S. Patent 2,028,091, this surface-active agent, also known by its trade name Aerosol AY, quickly found utility in a variety of industrial applications due to its excellent wetting, emulsifying, and dispersing properties. This technical guide explores the early research into its applications, focusing on its utility as a wetting agent, in emulsion polymerization, and for enhanced oil recovery.

Chemical Synthesis and Structure

Sodium diamyl sulfosuccinate is synthesized through a two-step process. First, maleic anhydride (B1165640) is esterified with two equivalents of amyl alcohol to form diamyl maleate. Subsequently, a sulfonate group is introduced by the addition of sodium bisulfite across the double bond.

Caption: Synthesis of this compound.

Early Applications and Experimental Data

Wetting and Dispersing Agent

One of the primary early applications of this compound was as a powerful wetting agent. Its ability to dramatically lower the surface tension of aqueous solutions made it valuable in the textile, paint, and agricultural industries. Early research focused on quantifying its surface activity and solubility characteristics.

Experimental Data:

A 1949 Technical Note by the National Advisory Committee for Aeronautics (NACA) investigated the surface tension of various additives in lubricating oils. This study provides a concrete measurement of the surface activity of "Aerosol AY" in a non-aqueous system.

| Property | Value | Conditions | Reference |

| Surface Tension | 33.0 dynes/cm | In Aeroshell 120 Lubricating Oil | NACA TN No. 1811 (1949) |

Experimental Protocol: Surface Tension Measurement (adapted from NACA TN No. 1811)

-

Objective: To determine the effect of Aerosol AY on the surface tension of a lubricating oil.

-

Apparatus: A Du Noüy tensiometer was the standard instrument for such measurements in this era.

-

Procedure:

-

A solution of Aerosol AY in Aeroshell 120 lubricating oil was prepared.

-

The tensiometer was calibrated according to the manufacturer's instructions.

-

A sample of the oil containing the surfactant was placed in a clean, temperature-controlled vessel.

-

A platinum-iridium ring was submerged in the oil and then slowly pulled through the surface.

-

The force required to detach the ring from the surface was measured.

-

This force was then converted to surface tension in dynes/cm using the appropriate correction factors for the ring dimensions and the density of the liquid.

-

Caption: Workflow for Evaluating and Applying Wetting Agents.

Emulsion Polymerization

Following World War II, sulfosuccinate esters became important as emulsifiers in the production of synthetic rubbers and plastics via emulsion polymerization. This compound, with its intermediate chain length, offered a balance of solubility and emulsifying power, making it suitable for various polymer systems.

Experimental Protocol: Representative Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)

This protocol is a generalized representation based on the "Mutual Recipe" developed for SBR production during the 1940s, adapted to include this compound as the emulsifier.

-

Objective: To synthesize a stable latex of styrene-butadiene rubber using this compound as the primary emulsifier.

-

Materials:

-

Butadiene: 75 parts

-

Styrene (B11656): 25 parts

-

Water: 180 parts

-

This compound: 5 parts

-

Dodecyl Mercaptan (modifier): 0.5 parts

-

Potassium Persulfate (initiator): 0.3 parts

-

-

Procedure:

-

An aqueous soap solution is prepared by dissolving the this compound in water within a pressurized reaction vessel equipped with agitation.

-

The dodecyl mercaptan is emulsified into this soap solution.

-

The styrene and butadiene monomers are charged to the reactor.

-

The reactor is sealed and heated to approximately 50°C.

-

The potassium persulfate initiator, dissolved in a small amount of water, is added to the reactor to commence polymerization.

-

The reaction is allowed to proceed with continuous agitation for 12-14 hours, or until a target conversion of approximately 70% is reached.

-

A "shortstop" agent (e.g., hydroquinone) is added to terminate the polymerization.

-

Unreacted monomers are stripped from the latex.

-

The final latex is stabilized with an antioxidant.

-

Caption: Simplified Workflow for Emulsion Polymerization.

Enhanced Oil Recovery

Early investigations into improving the efficiency of oil extraction from reservoirs explored the use of surfactants to reduce the interfacial tension between oil and water. A 1947 study by Terwilliger and Yuster evaluated several surface-active agents, including "Aerosol AY," for their potential in waterflooding operations. While their results indicated challenges with surfactant adsorption onto the reservoir rock, the research highlighted the potential of these chemicals in this application.

Experimental Protocol: Core Flooding for Oil Recovery Evaluation (Conceptual)

-

Objective: To assess the effectiveness of a this compound solution in displacing residual oil from a porous medium.

-

Apparatus: A core flooding apparatus, consisting of a core holder, pumps for injecting fluids, and equipment for measuring pressures and fluid production.

-

Procedure:

-

A sandstone core sample is saturated with brine (simulating reservoir water).

-

The brine is displaced by crude oil until irreducible water saturation is reached.

-

A primary waterflood is conducted by injecting brine into the core to displace the mobile oil, simulating conventional oil recovery.

-

A secondary flood is then initiated, injecting an aqueous solution of this compound (e.g., 1-2% by weight) into the core.

-

The effluent from the core is collected, and the volumes of oil and water produced are measured.

-

The additional oil recovered during the surfactant flood, as a percentage of the oil remaining after the primary waterflood, is calculated to determine the effectiveness of the surfactant.

-

Conclusion

The early research on this compound established its role as a versatile and effective anionic surfactant. Foundational work in the 1930s and 1940s, primarily documented in patents and technical reports, demonstrated its utility as a potent wetting agent and a crucial component in the burgeoning field of emulsion polymerization. These initial studies laid the groundwork for its widespread use in numerous industrial processes and for the future development of more specialized sulfosuccinate surfactants. The quantitative data from this era, though sparse by modern standards, clearly indicated the compound's significant impact on interfacial properties, cementing its place in the arsenal (B13267) of industrial chemistry.

An In-depth Technical Guide to the Phase Behavior of Sodium Diamyl Sulfosuccinate Microemulsions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and extensive research on the specific phase behavior of sodium diamyl sulfosuccinate (B1259242) microemulsions is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented behavior of analogous sulfosuccinate surfactants, particularly sodium dioctyl sulfosuccinate (AOT), which serves as a predictive model. The principles and methodologies described herein are fundamental to the study of microemulsions and are directly applicable to the investigation of sodium diamyl sulfosuccinate systems.

Introduction to this compound and Microemulsions

This compound is an anionic surfactant known for its excellent emulsifying, wetting, and foaming properties.[][2] It belongs to the family of sulfosuccinates, which are widely used in various industrial and commercial applications, including cosmetics, personal care products, agriculture, and industrial cleaning.[][3] Its molecular structure, featuring a polar sulfonate head group and two nonpolar amyl tails, allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable dispersions.[2]

Microemulsions are thermodynamically stable, optically transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[4][5] Unlike coarse emulsions, which are kinetically stable and tend to separate over time, microemulsions form spontaneously under specific conditions and do not require high-energy input for their preparation.[6][7] Their unique properties, such as high solubilization capacity for both hydrophilic and lipophilic substances and large interfacial area, make them attractive systems for various applications, including enhanced oil recovery, chemical reactions, and notably, as advanced drug delivery vehicles.[][8] The phase behavior of microemulsions is a critical aspect of their study, as it dictates their structure, stability, and suitability for a given application.

Phase Behavior of Sulfosuccinate Microemulsions

The phase behavior of microemulsion systems is typically represented by ternary or pseudo-ternary phase diagrams, which map the different phase regions as a function of the composition of oil, water, and surfactant (and cosurfactant, if present) at a constant temperature and pressure.[6] The most common types of phase equilibria observed in surfactant-oil-water systems are classified as Winsor phases:

-

Winsor I: A two-phase system where an oil-in-water (o/w) microemulsion is in equilibrium with an excess oil phase.[6]

-

Winsor II: A two-phase system where a water-in-oil (w/o) microemulsion is in equilibrium with an excess aqueous phase.[6]

-

Winsor III: A three-phase system consisting of a middle-phase microemulsion (often bicontinuous, containing significant amounts of both oil and water) in equilibrium with both excess oil and excess aqueous phases.[6]

-

Winsor IV: A single-phase, clear, and isotropic microemulsion.[6]

The transitions between these phases can be induced by varying the composition, temperature, or salinity of the system.[4][9] For ionic surfactants like this compound, salinity is a particularly important factor influencing the hydrophilic-lipophilic balance (HLB) and thus the phase behavior.[10]

The Role of Sodium Dioctyl Sulfosuccinate (AOT) as a Model

Sodium dioctyl sulfosuccinate (AOT) is a structurally similar, double-chain anionic surfactant that is one of the most extensively studied microemulsion-forming agents.[11][12] A key feature of AOT is its ability to form microemulsions without the need for a cosurfactant.[12] At lower temperatures, AOT is more soluble in the oil phase, favoring the formation of w/o microemulsions (Winsor II).[11] As the temperature increases, its solubility in water increases, leading to a transition towards o/w microemulsions (Winsor I).[11] This behavior provides a valuable framework for predicting how this compound, with its slightly shorter alkyl chains, might behave.

Quantitative Data on Sulfosuccinate Microemulsion Phase Behavior

The following tables summarize quantitative data for a model AOT-based microemulsion system. This data illustrates the typical compositions and conditions that define different phase regions and microemulsion properties.

Table 1: Phase Behavior of AOT/Water/Heptane System at Different Salt Concentrations

| Surfactant System | Salt Concentration (NaCl) | Observed Phase Behavior | Reference |

| AOT/TEAC (1:1 molar ratio) | 0.24% | Hydrophobic (w/o microemulsion with excess water) at 15°C | [11] |

| AOT | Varies | Can form reverse micellar solutions (L2) that dissolve large amounts of water, leading to bicontinuous or discrete droplet microemulsions. | [11] |

Note: TEAC (tetraethyl ammonium (B1175870) chloride) is a cationic hydrotrope used to modify phase behavior.

Table 2: Properties of AOT Microemulsions in Deep Eutectic Solvents (DESs)

| Solvent System | Critical Aggregation Concentration (mM) | Method of Determination | Reference |

| Reline (Choline chloride + Urea) | 10.06 | Fluorescence and Conductivity | [13] |

| Ethaline (Choline chloride + Ethylene glycol) | 15.52 | Fluorescence and Conductivity | [13] |

| Water | Higher than in DES-water mixtures | Fluorescence and Conductivity | [13] |

Experimental Protocols

The determination and characterization of microemulsion phase behavior involve several key experimental techniques.

Construction of Pseudo-Ternary Phase Diagrams

This is the fundamental method for mapping the phase behavior of a microemulsion system.[6]

Objective: To identify the boundaries of the single-phase microemulsion region and other phase regions at a constant temperature.

Materials:

-

Oil phase (e.g., a hydrocarbon like decane (B31447) or a pharmaceutical oil).

-

Aqueous phase (e.g., deionized water or a buffer solution).

-

Surfactant (this compound).

-

Cosurfactant (optional, e.g., a medium-chain alcohol like butanol).

-

Glass vials or test tubes with stoppers.

-

Magnetic stirrer and stir bars.

-

Burettes and pipettes for accurate volume/weight measurements.

Protocol (Phase Titration Method):

-

Prepare mixtures of the surfactant and oil (or surfactant/cosurfactant mixture and oil) at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).

-

Place a known amount of each mixture into a separate vial.

-

Titrate each mixture with the aqueous phase, adding small increments at a time.

-

After each addition, cap the vial and stir vigorously until the mixture is homogenous. Allow the system to equilibrate.

-

Visually inspect the sample for its appearance (e.g., clear, bluish, turbid, or phase-separated). The transition from a clear, single-phase system to a turbid or multi-phase system marks a phase boundary.

-

Record the composition (by weight or volume percent) of each component at the phase boundary.

-

Plot the compositions on a triangular phase diagram to delineate the microemulsion region (Winsor IV) from the multi-phase regions.[6][14]

Characterization of Microemulsions

Once the microemulsion region is identified, various techniques can be used to characterize the structure and properties of the microemulsions.

a) Dynamic Light Scattering (DLS):

-

Purpose: To measure the hydrodynamic diameter of the dispersed droplets (in o/w or w/o microemulsions).

-

Protocol: A small sample of the microemulsion is diluted with the continuous phase (to avoid multiple scattering effects) and placed in a cuvette. The cuvette is then placed in the DLS instrument, which measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets. The software then calculates the particle size distribution.

b) Conductivity Measurements:

-

Purpose: To differentiate between o/w, w/o, and bicontinuous microemulsions.

-

Protocol: The conductivity of the microemulsion is measured using a conductometer.

-

High conductivity is characteristic of o/w microemulsions, where the aqueous phase is continuous.

-

Low conductivity suggests a w/o microemulsion, where the non-conductive oil phase is continuous.

-

A sharp increase in conductivity upon addition of water to a w/o system can indicate a percolation threshold, where the water droplets begin to form conductive pathways, or a phase inversion to an o/w or bicontinuous structure.[4]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the phase behavior of sulfosuccinate microemulsions.

Caption: Conceptual Ternary Phase Diagram for a Surfactant-Oil-Water System.

Caption: Experimental Workflow for Microemulsion Phase Behavior Analysis.

Applications in Drug Development

Microemulsions formulated with sulfosuccinate surfactants are of significant interest to drug development professionals for their potential to enhance the delivery of therapeutic agents.[5][8] Their key advantages include:

-

Enhanced Solubilization: They can solubilize poorly water-soluble drugs, improving their bioavailability for oral, topical, or parenteral administration.[8][15]

-

Improved Permeability: The small droplet size and the presence of surfactants can facilitate the transport of drugs across biological membranes, such as the skin or the intestinal epithelium.[5][15]

-

Thermodynamic Stability: Their stability ensures a long shelf-life and robustness against changes in temperature, which is crucial for pharmaceutical formulations.[5]

The selection of a specific microemulsion formulation (o/w, w/o, or bicontinuous) depends on the properties of the drug to be delivered and the desired release profile. Understanding the phase behavior is therefore a prerequisite for designing effective and stable drug delivery systems based on this compound.

References

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound | 922-80-5 [chemicalbook.com]

- 4. Microemulsion Microstructure(s): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. chm.bris.ac.uk [chm.bris.ac.uk]

- 8. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]

- 9. Potential determining salts in microemulsions: interfacial distribution and effect on the phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nanostructured Microemulsion Phase Behavior Using AOT or Extended Surfactant Combined with a Cationic Hydrotrope [scirp.org]

- 12. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. researchgate.net [researchgate.net]

Adsorption Characteristics of Sodium Diamyl Sulfosuccinate at Interfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core adsorption characteristics of sodium diamyl sulfosuccinate (B1259242) at various interfaces. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes. Sodium diamyl sulfosuccinate, an anionic surfactant, is utilized in various applications, including as an emulsifier in polymerization and as a wetting agent.[1][2] In the pharmaceutical industry, it can aid in drug formulation to improve delivery and effectiveness.

Core Physicochemical Properties

This compound is the sodium salt of the diester of amyl alcohol and sulfosuccinic acid.[3] Its amphiphilic nature, possessing both a hydrophilic sulfonate head group and hydrophobic diamyl tails, drives its tendency to adsorb at interfaces, thereby reducing surface and interfacial tension.

| Property | Value | Source |

| Molecular Formula | C14H25NaO7S | [4][] |

| Molecular Weight | 360.40 g/mol | [4][] |

| Solubility in Water (25°C) | 392 g/L | [1] |

| Topological Polar Surface Area | 118 Ų | [4] |

Interfacial Adsorption Data

The adsorption of this compound at the air-water interface leads to a significant reduction in the surface tension of the aqueous solution. The efficiency and effectiveness of a surfactant are characterized by its critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC).

Surface Tension Reduction

The following table summarizes the surface tension of aqueous solutions of this compound at various concentrations. This data is crucial for understanding its effectiveness as a surface-active agent.

| Concentration (% w/v) | Concentration (mol/L) | Surface Tension (dyn/cm) |

| 0.001 | 2.77 x 10⁻⁵ | 69.4 |

| 0.02 | 5.55 x 10⁻⁴ | 68.3 |

| 0.1 | 2.77 x 10⁻³ | 50.2 |

| 0.25 | 6.94 x 10⁻³ | 41.6 |

| 1.0 | 2.77 x 10⁻² | 29.2 |

| Data sourced from DrugFuture.[1] |

Based on the provided surface tension data, the critical micelle concentration (CMC) can be estimated to be in the range where the surface tension begins to plateau. A plot of surface tension versus the logarithm of concentration would show an inflection point corresponding to the CMC. While an exact value is not provided in the search results, the significant drop in surface tension between 0.02% and 1.0% indicates the formation of micelles in this concentration range.

Thermodynamic Properties of Micellization

The standard Gibbs free energy of micellization (ΔG°_mic) indicates the spontaneity of the micellization process. It can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°_mic ≈ (2 - β)RT ln(CMC)

where:

-

β is the degree of counterion binding (typically between 0.6 and 0.9 for anionic surfactants)

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

-

CMC is the critical micelle concentration in mole fraction units

Due to the lack of a precise experimental CMC value for this compound in the provided search results, a definitive ΔG°_mic cannot be calculated. However, the experimental protocol for determining the CMC is outlined below, which would enable this calculation.

Experimental Protocols

Detailed methodologies for characterizing the adsorption properties of surfactants like this compound are essential for reproducible research.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by various methods that detect the onset of micelle formation.

1. Surface Tensiometry:

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]

-

Apparatus: A tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[7][8]

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.[9]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.[3][10]

-

2. Conductometry:

-

Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. A distinct break in the plot of conductivity versus concentration indicates the CMC. Below the CMC, conductivity decreases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a steeper decline in conductivity.[11]

-

Apparatus: A conductivity meter.

-

Procedure:

-

Prepare a series of this compound solutions of different concentrations in deionized water.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at the point where the slope of the line changes.[11]

-

Measurement of Area per Molecule at the Air-Water Interface

The area per molecule provides insight into the packing density of the surfactant molecules at the interface.

Langmuir-Blodgett Trough:

-

Principle: A known amount of an insoluble or sparingly soluble surfactant is spread on the surface of a sub-phase (usually water) in a trough. The monolayer is then compressed by movable barriers, and the surface pressure is measured as a function of the area available to the molecules.[12][13]

-

Apparatus: A Langmuir-Blodgett trough equipped with a surface pressure sensor (e.g., a Wilhelmy plate).[14]

-

Procedure:

-

A solution of this compound in a volatile, water-insoluble solvent is prepared.

-

A known volume of this solution is carefully spread onto the surface of the water in the Langmuir trough. The solvent is allowed to evaporate, leaving a monolayer of the surfactant.

-

The monolayer is compressed at a constant rate by the movable barriers.

-

The surface pressure is continuously measured as a function of the surface area.

-

A surface pressure-area isotherm is generated. By extrapolating the linear portion of the isotherm in the solid-condensed phase to zero surface pressure, the area per molecule can be determined.[13]

-

References

- 1. Diamyl Sodium Sulfosuccinate [drugfuture.com]

- 2. lookchem.com [lookchem.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. nanoscience.com [nanoscience.com]

- 8. Method of surface tensiometer and interfacial tensiometry for measurement of surface tension and interface tension-KINO Scientific Instrument Inc. [surface-tension.org]

- 9. commons.erau.edu [commons.erau.edu]

- 10. journals.stmjournals.com [journals.stmjournals.com]

- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 12. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]

- 13. LB Trough [www2.chemistry.msu.edu]

- 14. biolinscientific.com [biolinscientific.com]

Methodological & Application

Application Notes and Protocols for Sodium Diamyl Sulfosuccinate in Vinyl Acetate Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant belonging to the dialkyl sulfosuccinate class of compounds. Its molecular structure, featuring two pentyl (amyl) hydrophobic tails and a hydrophilic sodium sulfosuccinate headgroup, provides effective surface-active properties crucial for emulsion polymerization. These properties facilitate the emulsification of vinyl acetate (B1210297) monomer in an aqueous phase, leading to the formation of a stable polymer latex. The use of sodium diamyl sulfosuccinate and other sulfosuccinate surfactants in emulsion polymerization can offer several advantages, including control over particle size, good emulsion stability, and versatility across various monomer systems.[1] This document provides detailed application notes and protocols for the utilization of this compound in the emulsion polymerization of vinyl acetate.

Key Advantages in Vinyl Acetate Emulsion Polymerization

The selection of an appropriate surfactant is critical in determining the final properties of the polymer latex. This compound offers several benefits in this context:

-

Effective Particle Size Control: Sulfosuccinate surfactants are known to facilitate the formation of latexes with medium particle sizes.[1][2] The concentration of the surfactant is a key parameter in controlling the final particle size of the polymer dispersion.

-

Enhanced Emulsion Stability: As an anionic surfactant, this compound provides electrostatic stabilization to the polymer particles, preventing coagulation and ensuring the formation of a stable latex.[3][4]

-

Versatility: Sulfosuccinate emulsifiers demonstrate compatibility with a range of monomer systems beyond vinyl acetate, including acrylics and styrene-acrylics.[3][4]

-

Good Wetting Properties: Dialkyl sulfosuccinates are recognized for their excellent wetting capabilities, which can be beneficial in the final application of the polymer latex, for instance, in coatings and adhesives.[2]

Physicochemical Properties of this compound

A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles in a solution.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 1.2 wt% | [5] |

Understanding the CMC is crucial for designing the polymerization process, as micelle formation is a primary mechanism for particle nucleation in classical emulsion polymerization.

Experimental Protocols

The following protocols provide a general framework for the emulsion polymerization of vinyl acetate using this compound. These should be considered as starting points and may require optimization based on specific experimental goals and available equipment.

Protocol 1: Batch Emulsion Polymerization of Vinyl Acetate

This protocol describes a simple batch process for the homopolymerization of vinyl acetate.

Materials:

-

Vinyl Acetate (inhibitor removed)

-

This compound

-

Potassium Persulfate (initiator)

-

Sodium Bicarbonate (buffer)

-

Deionized Water

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and temperature probe

-

Heating/cooling circulator

-

Monomer and initiator feed pumps (optional for semi-batch)

Procedure:

-

Reactor Setup: Charge the reactor with deionized water, this compound, and sodium bicarbonate. A typical starting concentration for the surfactant would be above its CMC, for example, 1.5 - 2.0 wt% based on the total formulation.

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

-

Heating: Heat the reactor contents to the desired reaction temperature, typically 60-70°C, with continuous stirring.

-

Initiation: Once the temperature is stable, add the potassium persulfate initiator, dissolved in a small amount of deionized water.

-

Monomer Addition: Add the vinyl acetate monomer to the reactor. In a batch process, the entire monomer charge is added at once.

-

Polymerization: Allow the polymerization to proceed for several hours (typically 3-5 hours) until the monomer conversion is high. The reaction is exothermic, and the temperature should be carefully controlled.

-

Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Protocol 2: Semi-Batch Emulsion Polymerization of Vinyl Acetate

This method allows for better control over the reaction kinetics and particle morphology.

Procedure:

-

Initial Reactor Charge: Charge the reactor with a portion of the deionized water, this compound, and sodium bicarbonate.

-

Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the remaining deionized water, this compound, and the vinyl acetate monomer with vigorous stirring.

-

Reactor Heating and Initiation: Heat the reactor to the reaction temperature under a nitrogen atmosphere and add the initiator.

-

Monomer Feed: Once the initial polymerization has started (indicated by a slight temperature increase or change in appearance), begin the continuous feed of the monomer pre-emulsion into the reactor over a period of 2-4 hours.

-

Post-Polymerization: After the monomer feed is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.

-